molecular formula C5H11NO B3052641 2-(Prop-2-en-1-yloxy)ethan-1-amine CAS No. 43081-82-9

2-(Prop-2-en-1-yloxy)ethan-1-amine

Cat. No. B3052641
CAS RN: 43081-82-9
M. Wt: 101.15 g/mol
InChI Key: RSHBLZQBIVURPD-UHFFFAOYSA-N
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Description

“2-(Prop-2-en-1-yloxy)ethan-1-amine” is a chemical compound with the molecular formula C5H11NO . It is also known as 2-(allyloxy)ethan-1-amine . The compound is available in liquid form .


Molecular Structure Analysis

The InChI code for “2-(Prop-2-en-1-yloxy)ethan-1-amine” is 1S/C5H11NO/c1-2-4-7-5-3-6/h2H,1,3-6H2 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Synthesis and Chemistry

2-(Prop-2-en-1-yloxy)ethan-1-amine and its derivatives have a wide range of applications in the field of synthetic chemistry. For example, it has been used in the synthesis of unsaturated amines via the Stevens Rearrangement. This process involves the monoalkylation of certain compounds under specific conditions to produce unsaturated tertiary amines, which have various applications in organic synthesis and medicinal chemistry (Manukyan et al., 2018).

Crystal Structure Analysis

The compound has been employed in studies involving crystal structure analysis. For instance, 1,2-bis(2-amino­phen­oxy)ethane, which shares a structural similarity, has its crystal structure characterized to understand molecular interactions and bonding patterns. This knowledge is crucial in the development of new materials and drugs (Rademeyer et al., 2005).

Biomedical Applications

In the biomedical field, derivatives of 2-(Prop-2-en-1-yloxy)ethan-1-amine have been utilized in the design of biodegradable polymers. These polymers exhibit excellent cell penetration and gene delivery properties, making them suitable for use in gene therapy and drug delivery systems (Zhang et al., 2012).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound's derivatives play a role in the formation of amides from carboxylic acids and amines via sulfinylamides. This methodology is compatible with various acids and amines and is significant in peptide synthesis and drug development (Bai et al., 2014).

Catalysis and Material Science

In catalysis and material science, derivatives of 2-(Prop-2-en-1-yloxy)ethan-1-amine have been used in the synthesis of palladium(II) complexes. These complexes serve as catalysts for various chemical reactions, including methoxycarbonylation of olefins, which is significant in the production of various industrial chemicals (Zulu et al., 2020).

Safety And Hazards

The safety information available indicates that “2-(Prop-2-en-1-yloxy)ethan-1-amine” is potentially dangerous. It has been assigned the signal word “Danger” and is associated with the hazard statements H226 and H314 . These statements indicate that the compound is flammable and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-prop-2-enoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-4-7-5-3-6/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBLZQBIVURPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293975
Record name 2-(prop-2-en-1-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-en-1-yloxy)ethan-1-amine

CAS RN

43081-82-9
Record name NSC93250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93250
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(prop-2-en-1-yloxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(prop-2-en-1-yloxy)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Rahman, Y Gong, S Kumar - Toxicology letters, 2018 - Elsevier
Diallyl sulfide (DAS) has been shown to prevent xenobiotic (eg ethanol, acetaminophen) induced toxicity and disease (eg HIV-1) pathogenesis. DAS imparts its beneficial effect by …
Number of citations: 10 www.sciencedirect.com
MA Rahman, NM Midde, X Wu, W Li… - Pharmacology …, 2017 - Wiley Online Library
Diallyl sulfide (DAS), a selective inhibitor of CYP2E1, has shown protective effects against alcohol‐ and acetaminophen‐induced hepatotoxicity in many studies. However, DAS is also a …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
MA Rahman - 2019 - search.proquest.com
Cytochrome P450 2E1 (CYP2E1)-mediated hepatic and extra-hepatic toxicity is of significant clinical importance. Diallyl sulfide (DAS) has been shown to prevent xenobiotics such as …
Number of citations: 2 search.proquest.com

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